AG-7404

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

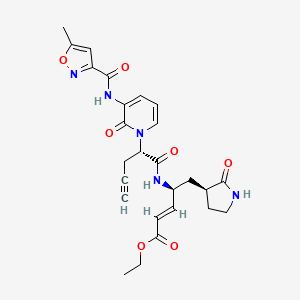

AG-7404, également connu sous le nom de V-7404, est un inhibiteur puissant de la protéase 3C des picornavirus. Sa structure chimique est composée de 26 atomes de carbone, 29 atomes d'hydrogène, 5 atomes d'azote et 7 atomes d'oxygène. Ce composé a suscité l'intérêt en raison de son activité anti-poliovirus, ce qui en fait un candidat prometteur pour la recherche antivirale .

Méthodes De Préparation

AG-7404 est synthétisé par des voies spécifiques, bien que les procédures de synthèse détaillées ne soient pas largement disponibles dans la littérature. Sa production industrielle implique probablement des stratégies de synthèse efficaces pour atteindre des rendements et une pureté élevés.

Analyse Des Réactions Chimiques

AG-7404 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions utilisés dans ces réactions restent propriétaires, mais les chercheurs ont observé son activité contre un large éventail de souches de poliovirus importantes sur le plan programmatique. Les principaux produits formés à partir de ces réactions contribuent à ses propriétés antivirales .

4. Applications de la recherche scientifique

This compound trouve des applications dans plusieurs domaines scientifiques :

Virologie : Son activité anti-poliovirus en fait un outil précieux pour lutter contre les infections virales.

Médecine : Les chercheurs explorent son potentiel en tant que candidat médicament antiviral.

5. Mécanisme d'action

Le composé exerce ses effets en inhibant la protéase 3C des picornavirus. Cette protéase joue un rôle crucial dans la réplication virale, ce qui en fait une cible intéressante pour l'intervention antivirale. En perturbant cette activité enzymatique, this compound interfère avec la maturation et la propagation virale. Les cibles moléculaires et les voies impliquées dans ce processus sont activement étudiées par les chercheurs.

Applications De Recherche Scientifique

AG-7404 finds applications in several scientific fields:

Virology: Its anti-poliovirus activity makes it valuable for combating viral infections.

Medicine: Researchers explore its potential as an antiviral drug candidate.

Mécanisme D'action

The compound exerts its effects by inhibiting the picornaviral 3C protease. This protease plays a crucial role in viral replication, making it an attractive target for antiviral intervention. By disrupting this enzymatic activity, AG-7404 interferes with viral maturation and propagation. The molecular targets and pathways involved in this process are actively studied by researchers.

Comparaison Avec Des Composés Similaires

Bien qu'AG-7404 se distingue par son activité anti-poliovirus, il est essentiel de le comparer à d'autres composés apparentés. Malheureusement, les analogues spécifiques ou les molécules similaires ne sont pas explicitement divulgués dans la littérature disponible. La recherche en cours peut révéler des informations supplémentaires sur son caractère unique et ses avantages potentiels par rapport aux autres inhibiteurs de protéases.

Propriétés

Numéro CAS |

343565-99-1 |

|---|---|

Formule moléculaire |

C26H29N5O7 |

Poids moléculaire |

523.5 g/mol |

Nom IUPAC |

ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |

InChI |

InChI=1S/C26H29N5O7/c1-4-7-21(31-13-6-8-19(26(31)36)29-24(34)20-14-16(3)38-30-20)25(35)28-18(9-10-22(32)37-5-2)15-17-11-12-27-23(17)33/h1,6,8-10,13-14,17-18,21H,5,7,11-12,15H2,2-3H3,(H,27,33)(H,28,35)(H,29,34)/b10-9+/t17-,18+,21-/m0/s1 |

Clé InChI |

QCUZOJBYWQPLIN-BNMFZAHFSA-N |

SMILES |

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C |

SMILES isomérique |

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C |

SMILES canonique |

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AG-7404; AG 7404; AG7404. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.